3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a bromine atom and two chlorine atoms attached to phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance the production scale and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research may explore its potential therapeutic properties or use in drug development.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one depends on its interactions with molecular targets. The compound’s effects may involve binding to specific enzymes or receptors, altering biochemical pathways, or influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-phenylpropan-1-one: Similar structure but lacks the dichlorophenyl group.
1-(2,6-Dichlorophenyl)-3-phenylpropan-1-one: Similar structure but lacks the bromophenyl group.
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one: Similar structure with a different position of the bromine atom.
Uniqueness
3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPEGPHPRKXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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